molecular formula C17H16N2O4 B11179455 N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11179455
M. Wt: 312.32 g/mol
InChI Key: GUOKYMGFPUHLAB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and three methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-cyanophenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxybenzamide.

    Reduction: Formation of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

StepReagentsConditions
14-cyanophenylamine + 3,4,5-trimethoxybenzoyl chlorideDichloromethane or chloroform; Room temperature
2Triethylamine (base)Neutralization of HCl

Biological Applications

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth effectively at specific concentrations. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Approximately 15 µM for MCF-7 after 48 hours of treatment.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Its structural features suggest it may interact with enzymes involved in cancer proliferation pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Activity (2023) : Evaluated cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Anti-inflammatory Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages. Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of the cyanophenyl and trimethoxybenzamide moieties provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Biological Activity

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H17N1O4
  • Molecular Weight : 312.32 g/mol
  • Structure : The compound features a benzamide backbone with a 4-cyanophenyl group and three methoxy substituents at positions 3, 4, and 5. This unique arrangement contributes to its biological activity by enhancing its solubility and reactivity with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce apoptosis.

Key Findings:

  • Cell Lines Tested : The compound has shown effective inhibition against cell lines such as HepG2 (liver cancer) and A549 (lung cancer).
  • IC50 Values :
    • For HepG2 cells, IC50 values were reported at approximately 0.65 μM, indicating potent cytotoxicity .
    • In comparative studies, this compound demonstrated better activity than standard reference compounds like SAHA and CA-4 .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : The compound inhibits tubulin assembly into microtubules, which is crucial for cell division. In assays, it exhibited a percentage inhibition value of 66.39% compared to untreated controls .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in G2/M phase arrest in the cell cycle. This was evidenced by an increase in the percentage of cells in the G2/M phase from 7.28% (control) to 39.09% upon treatment .
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways. Studies showed an increase in activated caspase-3/7 levels and a significant reduction in mitochondrial membrane potential (ΔΨ), indicating that apoptosis may occur via mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N-(4-methoxyphenyl)-3,4-dimethoxybenzamideContains methoxy groups but lacks the cyanophenyl groupLess polar than this compound
N-(2-cyanophenyl)-3-methoxybenzamideSubstituted with a cyanophenyl group at position 2Different positioning alters reactivity
N-(phenyl)-3,4,5-trimethoxybenzamideLacks any cyano substituentMore hydrophobic due to absence of cyano group

The presence of the cyano group in this compound enhances its polarity and may influence its solubility and interaction with biological targets compared to similar compounds .

Case Studies

Several studies have documented the effects of this compound on cancer cells:

  • Study on HepG2 Cells : Treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry confirmed significant increases in apoptotic cells after treatment .
  • Study on A549 Cells : Similar trends were observed where the compound effectively reduced cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-cyanoaniline in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) at ambient or reflux temperatures . Key optimization steps include:

  • Stoichiometric ratios : Using 1.2–1.5 equivalents of 4-cyanoaniline to ensure complete conversion of the benzoyl chloride.
  • Solvent selection : THF or dichloromethane minimizes side reactions compared to ethanol, which may esterify the acyl chloride.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) or preparative HPLC for high-purity isolation .
  • Yield monitoring : Reaction progress can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or LC-MS.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Confirm the presence of methoxy groups (δ 3.7–3.9 ppm for 1H; δ 56–60 ppm for 13C), aromatic protons (δ 6.8–7.6 ppm), and the cyano group (C≡N stretching at ~2230 cm⁻¹ in IR) .
  • X-ray crystallography : For structural validation, single crystals can be grown via slow evaporation of ethanol or acetonitrile. SHELX software is widely used for refinement, with hydrogen-bonding networks (e.g., N–H···O) stabilizing the crystal lattice .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 383.1504 for C22H22N2O4).

Q. How is the compound screened for preliminary biological activity, such as enzyme inhibition?

Methodological Answer:

  • Tyrosinase inhibition assays : Adapt protocols from structurally similar compounds (e.g., N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide). Use L-DOPA as a substrate and monitor absorbance at 475 nm .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM, with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the compound’s mechanism of action against target proteins?

Methodological Answer:

  • Pharmacophore modeling : Use tools like Schrödinger or MOE to identify critical interactions (e.g., hydrogen bonding with methoxy groups, π-π stacking with aromatic residues). For Smoothened (Smo) receptor antagonism, a pharmacophore with three hydrophobic regions and hydrogen bond acceptors aligns with reported acylthiourea inhibitors .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., tyrosinase) in explicit solvent (TIP3P water) for 100 ns to assess stability of binding poses. Analyze RMSD and interaction frequencies (e.g., His263 in tyrosinase) .

Q. What strategies resolve contradictions in biological activity data across different assays or cell lines?

Methodological Answer:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Off-target profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to identify unintended interactions.
  • Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid metabolism .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency or selectivity?

Methodological Answer:

  • Substituent modulation : Replace the cyano group with bioisosteres (e.g., nitro, trifluoromethyl) to alter electron density and binding affinity. For example, 4-fluorophenyl analogs showed improved glucosidase inhibition in related compounds .
  • Scaffold hybridization : Fuse the benzamide core with thiazole or coumarin moieties to enhance π-stacking or hydrogen-bonding capacity .
  • Steric effects : Introduce bulky groups (e.g., cyclohexyl) at the para position to restrict rotational freedom and improve target engagement .

Q. What crystallographic techniques elucidate conformational flexibility and intermolecular interactions in the solid state?

Methodological Answer:

  • Single-crystal XRD : Refine structures using SHELXL, focusing on dihedral angles between aromatic rings (e.g., 71.59° in N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide ).
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, N–H···O) using CrystalExplorer to explain packing motifs and stability .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-6-4-11(10-18)5-7-13/h4-9H,1-3H3,(H,19,20)

InChI Key

GUOKYMGFPUHLAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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